molecular formula C15H20N2O5 B111400 (2R)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid CAS No. 1213190-47-6

(2R)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid

Cat. No.: B111400
CAS No.: 1213190-47-6
M. Wt: 308.33 g/mol
InChI Key: JCPCVUPCEXUFGD-LLVKDONJSA-N
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Description

(2R)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid is a useful research compound. Its molecular formula is C15H20N2O5 and its molecular weight is 308.33 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Boc-D-3-Carbamoylphe, also known as BOC-D-3-CARBAMOYLPHENYLALANINE, is a compound that primarily targets amino groups . The compound is often used in the synthesis of peptides . .

Mode of Action

The compound Boc-D-3-Carbamoylphe is known to interact with its targets through the formation of a carbamate protecting group . This interaction involves the conversion of an amino group into a carbamate, which is a common strategy to protect an amino group and allow for transformations of other functional groups . The tert-butyloxycarbonyl (t-Boc or simply Boc) is a better option than, for example, a methoxycarbonyl derivative due to the stability of the more substituted tert-butyl carbocation which is cleaved when the Boc protecting group is removed .

Biochemical Pathways

It is known that amino acids play a crucial role in various biochemical pathways, including protein synthesis and signal transduction . Therefore, it can be inferred that Boc-D-3-Carbamoylphe, by interacting with amino groups, may indirectly influence these pathways.

Pharmacokinetics

The compound’s physical and chemical properties such as melting point, boiling point, and molecular weight, which can influence its bioavailability, are available .

Result of Action

One study suggests that d-peptide analogues of boc-phe-leu-phe-leu-phe-cooh induce neovascularization via endothelial n-formyl peptide receptor 3 . This suggests that Boc-D-3-Carbamoylphe and its analogues may have potential effects on angiogenesis and vascular biology.

Action Environment

It is known that environmental factors such as temperature, ph, and salinity can significantly influence the activity and stability of many compounds . Therefore, it can be inferred that similar factors may also influence the action of Boc-D-3-Carbamoylphe.

Biological Activity

(2R)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, a complex amino acid derivative, has garnered attention in pharmaceutical research for its potential biological activities. This compound is characterized by its unique structural features that may influence various biological pathways, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H20N2O4\text{C}_{15}\text{H}_{20}\text{N}_{2}\text{O}_{4}

This compound features a carbamoyl group and a tert-butoxycarbonyl (Boc) protective group, which are essential for its stability and reactivity in biological systems.

  • Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of certain proteases, which are enzymes that break down proteins. This inhibition can affect various signaling pathways, particularly those involved in inflammation and cell proliferation.
  • Cell Cycle Regulation : Studies have shown that compounds similar to this compound can influence the cell cycle, potentially inducing apoptosis in cancer cells. This suggests its role in cancer therapeutics.
  • Neuroprotective Effects : Preliminary findings suggest that this compound may exhibit neuroprotective properties, possibly through modulation of neuronal signaling pathways.

Key Biological Activities

Activity TypeDescriptionEvidence Source
Antiproliferative Inhibits cancer cell growth by inducing apoptosis and affecting cell cycle progression.
Anti-inflammatory Modulates inflammatory responses through inhibition of specific cytokines and enzymes.
Neuroprotective Protects neuronal cells from oxidative stress and apoptosis.

Case Study 1: Antiproliferative Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis via the activation of caspase pathways.

Case Study 2: Anti-inflammatory Properties

In vitro experiments showed that this compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential application in treating inflammatory diseases.

Properties

IUPAC Name

(2R)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(21)17-11(13(19)20)8-9-5-4-6-10(7-9)12(16)18/h4-7,11H,8H2,1-3H3,(H2,16,18)(H,17,21)(H,19,20)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPCVUPCEXUFGD-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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